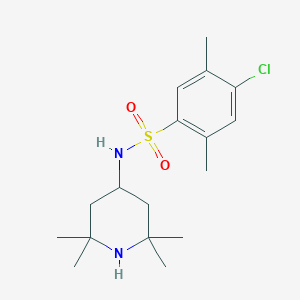![molecular formula C13H19NO2S B245681 1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TPS or Ts-1, and it is a sulfonamide derivative of pyrrolidine. TPS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of TPS is not fully understood, but it is thought to involve the binding of the compound to specific sites on ion channels, enzymes, and receptors. This binding can alter the activity of these proteins, leading to changes in cellular signaling and physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPS are diverse and depend on the specific protein target that the compound is binding to. In general, TPS has been shown to modulate ion channel activity, enzyme activity, and receptor activity, leading to changes in cellular signaling and physiological responses. TPS has been implicated in the regulation of pain signaling, memory formation, and anxiety, among other processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TPS is its potency and specificity for certain protein targets. This makes it a valuable tool for researchers studying the activity of ion channels, enzymes, and receptors. However, the use of TPS in lab experiments is limited by its potential toxicity and the need for careful handling and purification to ensure the purity of the final product.
Zukünftige Richtungen
There are many potential future directions for research involving TPS. One area of interest is the development of new compounds that are based on the structure of TPS but have improved potency and specificity for certain protein targets. Another area of interest is the use of TPS in the development of new therapies for pain management, anxiety, and other conditions that involve alterations in cellular signaling and physiological responses. Finally, TPS may have applications in the development of new diagnostic tools for the detection of certain protein targets in biological samples.
Synthesemethoden
The synthesis of TPS involves the reaction of pyrrolidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The purity of the final product is critical for its use in scientific research, as impurities can affect the compound's mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
TPS has been used in a variety of scientific research applications, including studies of ion channels, enzymes, and receptors. This compound has been shown to be a potent inhibitor of certain ion channels, including the TRPV1 channel, which is involved in pain signaling. TPS has also been used to study the activity of enzymes such as carbonic anhydrase and cholinesterase, and it has been shown to modulate the activity of certain receptors such as the GABA receptor.
Eigenschaften
Molekularformel |
C13H19NO2S |
|---|---|
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
1-(2,3,4-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-7-13(12(3)11(10)2)17(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
AFZLZPOICLKRCD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)


![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)